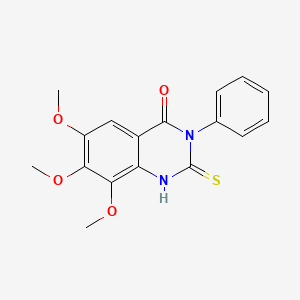

6,7,8-trimethoxy-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinazolinone derivatives, including compounds similar to 6,7,8-trimethoxy-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, often involves condensation reactions of various substrates. For instance, Nawrocka (2009) describes the synthesis of N- and S-alkylated quinazolinone derivatives through the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates, demonstrating a versatile approach to modifying the quinazolinone core (Nawrocka, 2009).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including the target compound, is typically confirmed using spectroscopic techniques such as IR, ^1H-NMR, and mass spectral analysis. Dinakaran et al. (2003) synthesized a series of quinazolinones and confirmed their structures through extensive spectral analysis, providing a foundation for the structural elucidation of similar compounds (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, reflecting their reactive nature and the potential for further chemical modifications. Abdo et al. (1999) investigated some reactions of 2-phenyl-4(3H)-quinazolinones, demonstrating the compound's reactivity and the potential for producing a range of derivatives with varied biological activities (Abdo, Zeid, El‐Hiti, & Mahmoud, 1999).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug development. These properties are typically determined through experimental studies aimed at understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives, including acidity, basicity, and reactivity towards various reagents, are essential for their chemical characterization and potential application in synthetic chemistry and pharmaceutical research. Studies like those conducted by Nawrocka et al. (2008) provide insights into the reactivity of quinazolinone derivatives, paving the way for the development of new compounds with desired biological activities (Nawrocka, Staško, & Liszkiewicz, 2008).

科学的研究の応用

Anticancer Activity

Research has highlighted the potential of quinazolinone derivatives in cancer treatment. El-hashash, Salem, and Al-Mabrook (2018) synthesized a series of quinazolinone and benzamide derivatives and evaluated their anti-proliferative activity against HePG-2 and MCF-7 cell lines. Some compounds exhibited potent activity comparable to doxorubicin (El-hashash, Salem, & Al-Mabrook, 2018). Additionally, Barakat, Ghorab, Saker, and Abd Rabo (2007) reported the synthesis of novel quinazolinone derivatives and their preliminary in vitro antitumor activity against Ehrlich Ascities Carcinoma cells (Barakat, Ghorab, Saker, & Abd Rabo, 2007).

Antiviral Activity

Dinakaran, Selvam, Declercq, and Sridhar (2003) explored the antiviral activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones. One compound exhibited potent antiviral activity against vaccinia virus, indicating potential against Pox viruses, including variola (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

Antimicrobial and Antioxidant Potential

Abu-Hashem (2018) synthesized new furothiazolo pyrimido quinazolinones from visnagenone or khellinone, which displayed significant antibacterial and antifungal activities (Abu‐Hashem, 2018). Similarly, Kumar et al. (2011) found that their synthesized quinazolinone derivatives had potent inhibitory action against bacterial strains and manifested profound antioxidant potential (Kumar, Sharma, Kumari, & Kalal, 2011).

Analgesic Activity

Osarumwense Peter Osarodion (2023) synthesized 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one and tested it for analgesic activity, finding that it exhibited significant analgesic activity compared to a standard analgesic drug (Osarodion, 2023).

Chemical Sensor Applications

Zhang, Cheng, Zhang, Shen, and Yu (2007) developed a fluorescent chemical sensor for Fe3+ based on a quinazolinone derivative. This sensor showed excellent selectivity for Fe3+ over many cations, suggesting applications in detecting iron ions in various samples (Zhang, Cheng, Zhang, Shen, & Yu, 2007).

特性

IUPAC Name |

6,7,8-trimethoxy-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-21-12-9-11-13(15(23-3)14(12)22-2)18-17(24)19(16(11)20)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLQTIFRFOMLOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-chlorophenyl)-2-cyanoacryloyl]amino}benzamide](/img/structure/B5511638.png)

![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5511651.png)

![8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5511657.png)

![3-{5-[(1-propyl-4-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5511660.png)

![(1S*,5R*)-3-(5-methyl-1,3-benzoxazol-2-yl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5511667.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5511672.png)

![3-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5511704.png)

![2-[1-(3,4,5-trimethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5511713.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5511722.png)

![1-(2-chloro-4-fluorobenzyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5511725.png)